molecular formula C19H20BrNO3 B341687 Pentyl 4-[(4-bromobenzoyl)amino]benzoate

Pentyl 4-[(4-bromobenzoyl)amino]benzoate

Cat. No.: B341687
M. Wt: 390.3 g/mol
InChI Key: DCGMERNUWJIWOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pentyl 4-[(4-bromobenzoyl)amino]benzoate is an aromatic ester derivative featuring a benzoate core substituted with a 4-bromobenzoylamino group at the para position and a pentyl ester chain. The 4-bromobenzoyl group enhances electronic properties, making it relevant for optoelectronic materials or as a bioactive intermediate . The pentyl ester group likely influences solubility and thermal stability, as observed in related compounds with varying alkyl chains .

Properties

Molecular Formula

C19H20BrNO3

Molecular Weight

390.3 g/mol

IUPAC Name

pentyl 4-[(4-bromobenzoyl)amino]benzoate

InChI

InChI=1S/C19H20BrNO3/c1-2-3-4-13-24-19(23)15-7-11-17(12-8-15)21-18(22)14-5-9-16(20)10-6-14/h5-12H,2-4,13H2,1H3,(H,21,22)

InChI Key

DCGMERNUWJIWOX-UHFFFAOYSA-N

SMILES

CCCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)Br

Canonical SMILES

CCCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)Br

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Electronic and Thermal Properties

  • 4-Bromobenzoyl vs. Nitrobenzoyl: Bromine substituents (e.g., in Propan-2-yl and Isobutyl analogs) enhance electron-withdrawing effects, improving stability in optoelectronic applications . Nitro groups (e.g., in Methyl 4-((4-nitrobenzoyl)amino)benzoate) increase polarity but reduce thermal stability compared to brominated analogs .
  • Ester Chain Length: Longer alkyl chains (e.g., pentyl vs. ethyl) likely improve solubility in nonpolar solvents and lower melting points. For example, the triphenylpentyl ester in K-RJ-9 exhibits a glass transition temperature (Tg) of 66°C, suggesting that bulkier esters enhance amorphous character in thin films .

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